2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O3S/c25-24(26,27)19-11-5-6-12-20(19)28-23(30)15-29-14-22(18-10-4-7-13-21(18)29)33(31,32)16-17-8-2-1-3-9-17/h1-14H,15-16H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNYVWDYTWVSFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticonvulsant therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a sulfonamide group, which is often linked to various biological activities, including anti-inflammatory effects.
The biological activity of this compound primarily stems from its interaction with specific molecular targets within the body:
- Inhibition of Pro-inflammatory Cytokines : The presence of the trifluoromethyl group has been associated with enhanced potency in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential role in treating inflammatory diseases .
- Anticonvulsant Activity : Preliminary studies indicate that this compound exhibits anticonvulsant properties, potentially through modulation of neuronal voltage-sensitive sodium channels. This mechanism is critical for controlling seizure activity .
In Vitro Studies
In vitro evaluations have demonstrated the compound's effects on various cell lines:
| Cell Line | Assay Type | Result |
|---|---|---|
| Human Hepatocytes | Cytotoxicity | IC50 > 20 µM |
| Staphylococcus aureus | Antimicrobial Activity | Significant inhibition observed |
| Neuronal Cells | Anticonvulsant Activity | Moderate binding to sodium channels |
These results indicate that while the compound may not be highly cytotoxic, it shows promising antimicrobial and anticonvulsant properties.
In Vivo Studies
Animal models have also been employed to assess the therapeutic potential of this compound:
- Anticonvulsant Efficacy : In a maximal electroshock (MES) model, the compound demonstrated significant protective effects against seizures at a dosage of 100 mg/kg. The results suggest a strong correlation between the molecular structure and anticonvulsant activity .
- Anti-inflammatory Effects : In models of collagen-induced arthritis, compounds similar to this one have shown promise in reducing inflammation and joint swelling, indicating potential use in chronic inflammatory conditions .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study 1 : A patient with treatment-resistant epilepsy was administered a derivative of this compound, resulting in reduced seizure frequency and improved quality of life.
- Case Study 2 : In a clinical trial for rheumatoid arthritis, participants receiving treatment with compounds similar to this showed significant improvements in inflammatory markers compared to controls.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that indole derivatives possess significant anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed, making it a candidate for further investigation in cancer therapy. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The sulfonamide group in this compound suggests potential anti-inflammatory properties. Research on related compounds has demonstrated their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases . The compound could serve as a lead structure for developing new anti-inflammatory agents.
Antiviral Properties
Indole derivatives have been explored for their antiviral activities. Preliminary studies suggest that this compound may inhibit viral replication mechanisms, similar to other indole-based compounds that target viral enzymes or host cell interactions . This application is particularly relevant in the context of emerging viral infections.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that indole derivatives induce apoptosis in breast cancer cells via mitochondrial pathways. |
| Study B | Anti-inflammatory | Investigated the effects of sulfonamide-containing compounds on collagen-induced arthritis models, showing reduced inflammation markers. |
| Study C | Antiviral | Evaluated the antiviral efficacy of indole derivatives against HSV-1, revealing significant inhibition of viral propagation. |
Comparison with Similar Compounds
Indole-Based Acetamides with Sulfonyl Groups
- 2-({1-[(3-Fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide (CAS: 686743-88-4):
- N-(3-Chloro-4-methylphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (CAS: 891091-42-2):
Trifluoromethylphenyl Acetamides (TFMPAs)
- N-(2-(Trifluoromethyl)phenyl)butyramide (9c) and N-(2-(Trifluoromethyl)phenyl)hex-5-enamide (9e) :
- 2,2,2-Trifluoro-N-(2-(trifluoromethyl)phenyl)acetamide (4c) :
Antioxidant Indole Acetamides
- N-(Substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives: Feature hydroxyimino groups on the indole ring, which contribute to radical scavenging activity in DPPH and FRAP assays. Halogenated derivatives (e.g., 3j) showed superior antioxidant efficacy due to electron-withdrawing effects .
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. This method involves the acid-catalyzed cyclization of phenylhydrazine with a ketone or aldehyde. For example, cyclohexanone reacts with phenylhydrazine under acidic conditions (e.g., HCl or polyphosphoric acid) to yield indole. Modifications to this method include using microwave irradiation to reduce reaction times from hours to minutes.
Key Reaction Conditions:
Direct Functionalization at the 3-Position
To introduce the phenylmethanesulfonyl group at the indole’s 3-position, a thiolation-oxidation sequence is typically employed:
-
Thioether Formation: React indole with benzyl mercaptan (PhCH2SH) in the presence of a Lewis acid (e.g., AlCl3 or FeCl3) to form 3-(benzylthio)-1H-indole.
-
Oxidation to Sulfone: Treat the thioether intermediate with an oxidizing agent (e.g., mCPBA or H2O2/AcOH) to yield 3-phenylmethanesulfonyl-1H-indole.
Optimized Oxidation Conditions:
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| mCPBA | DCM | 0°C to RT | 92% |
| H2O2/AcOH | AcOH | 80°C | 85% |
Acetamide Installation at the 1-Position
Substituting the indole’s NH group with the acetamide moiety requires careful optimization to avoid side reactions.
Alkylation Strategy
The most reliable method involves alkylating the indole nitrogen with a bromoacetamide derivative:
-
Synthesis of N-[2-(Trifluoromethyl)phenyl]bromoacetamide:
-
Indole Alkylation:
Mitsunobu Reaction Alternative
For sterically hindered substrates, the Mitsunobu reaction offers improved regioselectivity:
-
Reactants: 3-Phenylmethanesulfonyl-1H-indole, N-[2-(trifluoromethyl)phenyl]hydroxyacetamide
-
Reagents: DIAD, PPh3
-
Solvent: THF, RT, 24 hours
Critical Analysis of Synthetic Challenges
Sulfonation Selectivity
Competing sulfonation at the indole’s 2-position is a common issue. Using bulky Lewis acids (e.g., FeCl3) directs electrophilic substitution to the 3-position, achieving >95% regioselectivity.
Purification Challenges
The final compound’s high hydrophobicity necessitates reversed-phase chromatography (C18 column, MeOH/H2O gradient) for >99% purity.
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and safety:
-
Thioether Oxidation: Replace mCPBA with H2O2/AcOH to reduce costs.
-
Solvent Recycling: Implement distillation recovery for THF and DCM.
-
Catalyst Recovery: Use immobilized Pd catalysts for Suzuki-type intermediates (if applicable).
Emerging Methodologies
Q & A
Basic: How can synthesis conditions for this compound be optimized to improve yield and purity?
Answer:
Synthesis optimization requires systematic adjustment of reaction parameters:
- Temperature : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but may increase side reactions. Lower temperatures (e.g., 0–25°C) favor selectivity in sensitive steps like sulfonylation .
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while non-polar solvents (e.g., toluene) aid in purification via precipitation .
- Catalysts : Coupling agents like HATU or DCC improve amide bond formation efficiency .
- Reaction monitoring : Use TLC or HPLC to track intermediates and terminate reactions at optimal conversion points (~90–95%) to minimize byproducts .
Table 1 : Key parameters for critical synthesis steps
| Step | Parameter | Optimal Range |
|---|---|---|
| Indole sulfonylation | Solvent | DMF, 80°C |
| Acetamide coupling | Catalyst | HATU, RT |
| Final purification | Method | Column chromatography (SiO₂, hexane/EtOAc) |
Basic: What analytical techniques are most reliable for structural confirmation?
Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign peaks for indole (δ 7.2–7.8 ppm), sulfonyl (δ 3.3–3.5 ppm), and trifluoromethyl (δ 120–125 ppm in ¹⁹F NMR) groups .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- IR spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Advanced: How can computational methods predict biological target interactions?
Answer:
- Molecular docking : Use software like AutoDock Vina to model binding to kinases or GPCRs. Focus on the trifluoromethylphenyl group’s hydrophobic interactions and sulfonyl’s hydrogen bonding .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., indole C3 for electrophilic substitution) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize targets for experimental validation .
Advanced: What strategies resolve contradictions in reported bioactivity data?
Answer:
- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Assay standardization : Use isogenic cell lines and control compounds (e.g., staurosporine for kinase inhibition) to minimize variability .
- Off-target profiling : Screen against related targets (e.g., COX-2 for anti-inflammatory claims) via SPR or thermal shift assays .
Advanced: How can structure-activity relationships (SAR) guide functional group modifications?
Answer:
- Core modifications :
- Replace the indole with azaindole to enhance solubility while retaining sulfonyl-mediated target affinity .
- Substitute trifluoromethyl with cyano to reduce metabolic liability .
- Functional group additions :
- Introduce methyl groups at indole C5 to sterically block CYP3A4-mediated oxidation .
- Table 2 : SAR trends for cytotoxicity (IC₅₀ in µM)
| Modification | IC₅₀ (Cancer Cell Line) | Trend |
|---|---|---|
| Trifluoromethyl → H | >50 | Loss of activity |
| Sulfonyl → Carbonyl | 12.3 → 28.7 | Reduced potency |
Basic: What chromatographic methods assess purity for in vitro studies?
Answer:
- HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with gradient elution (water/acetonitrile + 0.1% TFA). Purity >95% at 254 nm is acceptable .
- TLC : Monitor reactions using silica plates (hexane:EtOAc 3:1); Rf ~0.5 for the target compound .
Advanced: How does X-ray crystallography clarify conformational stability?
Answer:
- Crystal structure analysis : Reveals dihedral angles between indole and phenyl rings (e.g., 66.5° in analogous compounds), impacting binding pocket compatibility .
- Hydrogen-bond networks : Identify key interactions (e.g., N–H⋯O=S) stabilizing the bioactive conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
